molecular formula C10H18N2O5 B12517706 (2R)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid

(2R)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid

Cat. No.: B12517706
M. Wt: 246.26 g/mol
InChI Key: CCHZWRIQRMXMAW-ZCFIWIBFSA-N
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Description

(2R)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its specific stereochemistry, which is denoted by the (2R) configuration. The presence of functional groups such as tert-butoxycarbonyl (Boc) and methylcarbamoyl adds to its versatility in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the methylcarbamoyl group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis, and high-throughput screening may be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(2R)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its specific stereochemistry and functional groups.

    Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent interactions with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of protein conformation, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid: The enantiomer of the compound with (2S) configuration.

    N-Boc-L-alanine: A similar compound with a tert-butoxycarbonyl-protected amino group but lacking the methylcarbamoyl group.

    N-Boc-glycine: Another related compound with a tert-butoxycarbonyl-protected amino group and a simpler structure.

Uniqueness

(2R)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid is unique due to its specific stereochemistry and the presence of both tert-butoxycarbonyl and methylcarbamoyl groups

Properties

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

(2R)-4-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

InChI

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)5-7(13)11-4/h6H,5H2,1-4H3,(H,11,13)(H,12,16)(H,14,15)/t6-/m1/s1

InChI Key

CCHZWRIQRMXMAW-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)NC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)NC)C(=O)O

Origin of Product

United States

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